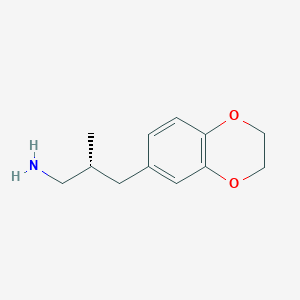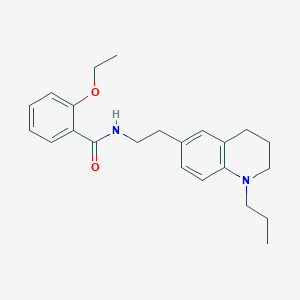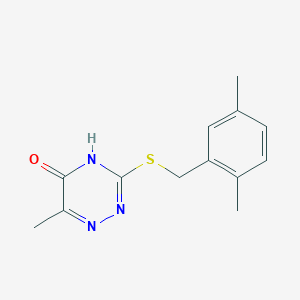
6-chloro-3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-chloro-3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one” is a compound with the CAS Number: 438035-77-9 . It has a molecular weight of 294.78 .
Synthesis Analysis
The synthesis of coumarin systems, including “6-chloro-3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one”, has been a topic of interest for many organic and pharmaceutical chemists . These methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .Molecular Structure Analysis
The InChI Code for this compound is 1S/C16H19ClO3/c1-3-4-5-6-7-11-10 (2)12-8-13 (17)14 (18)9-15 (12)20-16 (11)19/h8-9,18H,3-7H2,1-2H3 . This code provides a specific string of characters that represent the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “6-chloro-3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one” are not available, coumarin systems in general have been synthesized through various methods . For instance, the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions yielded a series of coumarin-derived azolyl ethanols .Physical And Chemical Properties Analysis
The compound has a molecular weight of 294.78 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Microwave-Assisted Synthesis : This compound is a key intermediate in the microwave-assisted synthesis of novel 2H-Chromene derivatives bearing phenylthiazolidinones, demonstrating significant antimicrobial activity against various bacteria and fungi I. H. El Azab, M. Youssef, & M. A. Amin, 2014.
- Crystal Structure Analysis : The structure of a related compound, 6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one, has been elucidated using spectroscopic tools and X-ray diffraction, revealing planar molecular configuration and intermolecular interactions crucial for crystal packing Vagish Channabasappa et al., 2018.
Biological Activities
- Antimicrobial Activity : The biological activity assessment of synthesized 2H-chromene derivatives has shown remarkable antimicrobial properties, suggesting potential applications in developing new antimicrobial agents I. H. El Azab, M. Youssef, & M. A. Amin, 2014.
Material Science and Spectroscopy
- Spectrophotometric Determination : A study on the liquid phase extraction and spectrophotometric determination of a complex of palladium(II) with a similar compound demonstrates the compound's utility as a color-forming agent for palladium detection, which can be applied in catalysts and water samples analysis N. Kaur, R. Agnihotri, & N. Agnihotri, 2022.
Photophysical Properties
- Chemosensor Development : The application in the development of chitosan-based fluorescence chemosensors for selective detection of Fe(III) ion showcases the compound's potential in environmental monitoring and analytical chemistry Mehrad Pournaki et al., 2020.
Direcciones Futuras
The future directions for research on this compound and similar coumarin systems could involve further exploration of their synthesis methods and biological properties . Given the wide range of biological properties exhibited by coumarin derivatives, there is potential for the development of new pharmaceutical applications .
Propiedades
IUPAC Name |
6-chloro-3-hexyl-7-hydroxy-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClO3/c1-3-4-5-6-7-11-10(2)12-8-13(17)14(18)9-15(12)20-16(11)19/h8-9,18H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYDWVWKCPCPIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C2=CC(=C(C=C2OC1=O)O)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-ethyl 2-((3,4-dimethoxybenzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2843519.png)
![2-(trifluoromethyl)pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2843520.png)
![1-(4-Bromobenzoyl)-3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2843521.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2843522.png)

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2843524.png)
![4-Chloro-2-{[(2,5-difluorophenyl)amino]methyl}phenol](/img/structure/B2843528.png)
![7-Bromo-2-methyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2843529.png)


![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2843532.png)

![[3-methyl-2-[(2-phenylacetyl)amino]butyl]phosphonic Acid](/img/structure/B2843536.png)
